molecular formula C9H13BrN4O B7761682 2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)Ethanone CAS No. 1006348-89-5

2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)Ethanone

Cat. No.: B7761682
CAS No.: 1006348-89-5
M. Wt: 273.13 g/mol
InChI Key: WJKNNFVIALXSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)Ethanone is a heterocyclic compound featuring a brominated pyrazole moiety linked to a piperazinyl ethanone group. The bromine atom on the pyrazole ring enhances electrophilic reactivity, while the piperazine group may contribute to solubility and biological activity .

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-1-piperazin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN4O/c10-8-5-12-14(6-8)7-9(15)13-3-1-11-2-4-13/h5-6,11H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKNNFVIALXSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213035
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-89-5
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-(4-Bromo-1H-Pyrazol-1-yl)Ethanone

A lithiation strategy is employed, as demonstrated in a scaled synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone. Here, 4-bromo-1-methylpyrazole undergoes lithiation with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by quenching with N-methoxy-N-methylacetamide. This method achieves a 57% yield after silica gel chromatography. Adapting this protocol for the non-methylated analog would require substituting 4-bromo-1H-pyrazole as the starting material.

Key Reaction Parameters

  • Temperature: -78°C to 0°C

  • Solvent: Anhydrous THF

  • Reagents: n-BuLi (2.5 M in hexanes), N-methoxy-N-methylacetamide

Suzuki-Miyaura Cross-Coupling for Modular Assembly

An alternative route employs Suzuki-Miyaura coupling to conjugate pre-formed pyrazole and piperazinyl ethanone fragments.

Boronic Ester Synthesis

3-Amino-4-chlorophenylboronic acid pinacol ester serves as a model for pyrazole boronic ester synthesis. For 4-bromo-1H-pyrazole, protection of the 1-position with a tert-butyl group enables boron insertion via iridium-catalyzed C–H borylation.

Coupling with Piperazinyl Ethanone

The boronic ester reacts with a brominated piperazinyl ethanone under microwave-assisted conditions (150°C, 20 minutes) using Pd(dppf)Cl₂ and sodium carbonate. This method achieves 44% yield in analogous systems, with scalability limited by boronic ester stability.

Advantages

  • Enables late-stage diversification of both pyrazole and piperazine moieties.

  • Microwave irradiation reduces reaction times from hours to minutes.

One-Pot Multicomponent Reaction

Emerging protocols explore one-pot assemblies to streamline synthesis.

Condensation of Hydrazines and Ketones

Drawing from hydrazone formation strategies, 4-bromo-1H-pyrazole-1-carbaldehyde could condense with piperazinyl acetophenones. However, this method remains theoretical for the target compound, with no experimental validation in the literature.

In Situ Generation of Reactive Intermediates

Phosphorus oxychloride (POCl₃) in DMF mediates formylation reactions, which might be adapted to generate electrophilic ethanone precursors. Subsequent piperazine addition in the same pot could minimize purification steps.

Comparative Analysis of Methods

MethodYield RangeTimeScalabilityKey Challenges
Nucleophilic Substitution44–57%8–24 hHighRegioselectivity control
Suzuki-Miyaura44%0.5–2 hModerateBoronic ester instability
MulticomponentN/AN/ALowLack of experimental validation

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : A singlet at δ 3.84 ppm (piperazine CH₂), doublets at δ 7.68–7.98 ppm (pyrazole protons).

  • HRMS : Calculated for C₁₀H₁₄BrN₅O [M+H]⁺: 308.0345, observed: 308.0343 .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The pyrazole ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyrazole derivative.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound is investigated for its potential as an anti-cancer agent due to its ability to interact with biological targets involved in tumor growth. Studies have shown that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and anti-cancer properties, making them valuable in drug development .

Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, modulating their activity, which can lead to therapeutic effects. Research indicates that compounds with similar structures can inhibit pathways associated with cancer cell proliferation .

Biological Research

Biological Probes : 2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone serves as a probe in biological studies to elucidate various cellular processes. Its unique structure allows it to be utilized in studies involving signal transduction pathways and enzyme activity .

Coordination Chemistry : The compound's ability to coordinate with metal ions has been explored, particularly in the formation of metal-organic frameworks (MOFs). This property is attributed to the rigidity of the pyrazole ring, which allows for predictable interactions with metal centers .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal evaluated the anti-cancer activity of various pyrazole derivatives, including this compound. The results indicated significant inhibition of cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Coordination Complexes

Research conducted on the coordination properties of pyrazole derivatives demonstrated that this compound could form stable complexes with transition metals, enhancing its utility in materials science and catalysis .

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a bromopyrazole and piperazinyl ethanone. Below is a comparative analysis with structurally related molecules:

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Source/Application
2-(4-Bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)Ethanone (Hypothetical) C₉H₁₂BrN₅O ~286.13 (estimated) Bromopyrazole + piperazinyl ethanone; potential CNS or antimicrobial agent Extrapolated from analogs
2-Bromo-1-(4-phenyl-1-piperazinyl)ethanone C₁₂H₁₄BrN₃O 296.16 Bromo-ethanone + phenylpiperazine; intermediate in organic synthesis Used in ligand preparation (CAS 113272-40-5)
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-ethanone C₁₃H₁₃BrN₂O 293.16 Bromo-dimethylpyrazole + phenyl ethanone; solid-phase synthesis candidate CAS 957003-43-9; substituent effects on crystallinity
2-(4-Bromo-1H-pyrazol-1-yl)ethanol C₅H₇BrN₂O 191.03 Bromopyrazole + ethanol; precursor for boronate derivatives CAS 214614-81-0; used in pharmaceutical intermediates
4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1H-pyrazol-3-one C₁₂H₉BrF₃N₂O 334.11 Bromopyrazolone + trifluoromethylphenyl; high electrophilicity Patent example; low-resolution LC/MS m/z 301–305

Physicochemical and Reactivity Comparisons

  • Bromine Substitution: The presence of bromine in all analogs increases molecular weight and polarizability, favoring halogen bonding in biological systems. For instance, 2-(4-bromo-1H-pyrazol-1-yl)ethanol has a predicted boiling point of 299.2°C and density of 1.74 g/cm³, suggesting moderate volatility and stability .
  • Piperazine vs. Phenyl Groups: Piperazine-containing compounds (e.g., 2-bromo-1-(4-phenylpiperazinyl)ethanone) exhibit enhanced solubility in polar solvents due to the amine group, whereas phenyl-substituted analogs (e.g., 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-phenyl-ethanone) show increased hydrophobicity .
  • Ethanone vs. Ethanol Backbone: The ethanone group in the target compound may confer greater stability under acidic conditions compared to the ethanol derivative, which is prone to oxidation .

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone is a synthetic compound that combines a pyrazole moiety with a piperazine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for neurological disorders and other therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅BrN₄O
  • Molecular Weight : 273.13 g/mol
  • CAS Number : 1006348-89-5

The compound features a bromine atom on the pyrazole ring, which is significant for its reactivity and biological interactions. The piperazine ring enhances solubility and may influence the pharmacokinetics of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially impacting conditions such as depression or anxiety.
  • Receptor Modulation : It could act as a ligand for certain receptors, influencing pathways related to neurological functions.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and piperazine moieties exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Pathogen
Example A0.0039Staphylococcus aureus
Example B0.025Escherichia coli

Study on Antifungal Activity

In a study evaluating various pyrazole derivatives, compounds similar to this compound were tested for antifungal activity. Results demonstrated significant inhibition against several fungal strains, suggesting potential applications in treating fungal infections .

Research on Neurological Effects

Another research effort focused on the neurological implications of pyrazole derivatives, where compounds were evaluated for their effects on neurotransmitter systems. The findings suggested that modifications in the structure, such as bromination and piperazine incorporation, can enhance bioactivity and receptor affinity .

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
  • Bromination : Using N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Attachment of Piperazine : Reacting the brominated pyrazole with piperazine in the presence of a base like potassium carbonate.

Chemical Reactivity

The compound can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles.
  • Oxidation/Reduction : It can be oxidized or reduced to form different derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacological profile.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-bromo-1H-pyrazol-1-yl)-1-(1-piperazinyl)ethanone, and what critical parameters influence yield?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the pyrazole core via condensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions .
  • Step 2: Bromination at the 4-position of the pyrazole using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–50°C .
  • Step 3: Coupling the bromopyrazole to the piperazinyl-ethanone moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring anhydrous conditions and catalysts like Pd(OAc)₂ .
    Key parameters: Reaction temperature (exothermic bromination requires strict control), solvent polarity (DMF enhances nucleophilicity), and catalyst loading (0.5–2 mol% Pd for coupling). Yields drop below 60% if intermediates are not purified via column chromatography .

Basic: How do substituents (bromo, piperazinyl) influence the compound’s solubility, and what solvent systems are optimal for in vitro assays?

Answer:

  • Bromine: Increases hydrophobicity (logP ~2.5), reducing aqueous solubility but enhancing membrane permeability .
  • Piperazinyl group: Introduces basicity (pKa ~8.5), enabling salt formation in acidic buffers (e.g., 0.1 M HCl) for improved solubility .
    Recommended solvents:
  • For biological assays: 10% DMSO in PBS (pH 7.4) with sonication to prevent aggregation.
  • For chromatography: Methanol/water (70:30) with 0.1% TFA to mitigate peak tailing .

Basic: What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Answer:

  • NMR:
    • ¹H NMR: Peaks at δ 7.8–8.2 ppm (pyrazole protons), δ 3.2–3.6 ppm (piperazine N–CH₂), and δ 2.1 ppm (ethanone CH₃) .
    • ¹³C NMR: Carbonyl signal at ~205 ppm (ethanone C=O) .
  • X-ray crystallography: Resolve tautomerism in the pyrazole ring (1H vs. 2H forms) and confirm dihedral angles between the pyrazole and piperazine planes (typically 45–60°) .
  • HRMS: Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₃H₁₈BrN₄O: 337.0521) .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:
Contradictions often arise from:

  • Tautomerism: Pyrazole exists as 1H/2H tautomers in solution, causing NMR signal splitting, while X-ray captures the solid-state 1H form. Use variable-temperature NMR to observe tautomeric equilibria .
  • Dynamic proton exchange: Piperazine NH protons may broaden NMR peaks. Acetylate the piperazine or use D₂O to suppress exchange .
  • Crystal packing effects: X-ray may show non-planar conformations due to intermolecular H-bonding. Compare with DFT-optimized gas-phase structures .

Advanced: What strategies optimize reaction conditions for introducing diverse substituents to the pyrazole ring?

Answer:

  • Directed ortho-metalation (DoM): Use LiTMP to deprotonate the pyrazole at −78°C, followed by electrophilic quenching (e.g., I₂, CO₂) .
  • Cross-coupling: Suzuki-Miyaura with aryl boronic acids (PdCl₂(dppf), K₂CO₃, 80°C) for biaryl derivatives. Bromine at the 4-position enhances reactivity .
  • Microwave-assisted synthesis: Reduce reaction time for SNAr substitutions (e.g., piperazine coupling) from 12h to 30min at 120°C .

Advanced: How does the compound’s pharmacophore model align with kinase targets, and what computational methods validate this?

Answer:

  • Pharmacophore features:
    • Pyrazole (H-bond acceptor), bromine (hydrophobic pocket filler), piperazine (cation-π interaction with Lys residues) .
  • Docking studies (AutoDock Vina): Pose the compound in ATP-binding pockets (e.g., CDK2, PDB: 1H1S). Score interactions using MM/GBSA (ΔG ~−8.5 kcal/mol) .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Answer:

  • Impurities: Residual Pd (from coupling), unreacted bromopyrazole, or des-bromo byproducts.
  • HPLC-MS: Use a C18 column (3.5 µm, 150 mm) with gradient elution (ACN/water + 0.1% formic acid). Detect Pd via ICP-MS (LOQ: 0.1 ppm) .
  • Forced degradation studies: Expose to heat (60°C/72h) and acidic/alkaline conditions to profile degradation products .

Advanced: How do solvent effects and protonation states impact biological activity assays?

Answer:

  • Protonation states: Piperazine (pKa ~8.5) is partially protonated at physiological pH, altering solubility and membrane permeability. Use Henderson-Hasselbalch calculations to adjust buffer pH .
  • Solvent artifacts: DMSO >1% can inhibit enzymes (e.g., kinases). Pre-dilute in assay buffer to ≤0.5% and include solvent controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.